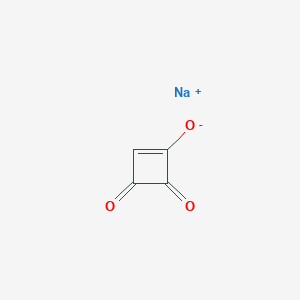
sodium;3,4-dioxocyclobuten-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-cyano-4-phenylpiperidine hydrochloride is commonly synthesized through the cyanation reaction of piperazine compounds. The specific reaction conditions and steps are tailored according to the synthetic scheme being followed .
Industrial Production Methods: In industrial settings, the production of 4-cyano-4-phenylpiperidine hydrochloride involves the use of hydrochloric acid, diethyl ether, dichloromethane, thionyl chloride, toluene, triethylamine, sodium hydride, and other reagents . The process typically includes the cyanation of piperazine derivatives under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Reduction Reactions: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.
Reduction Reactions: Hydrogen gas in the presence of a catalyst like palladium on carbon is often employed.
Major Products Formed:
Substitution Reactions: The products typically include substituted piperidine derivatives.
Reduction Reactions: The major product is 4-aminophenylpiperidine.
Aplicaciones Científicas De Investigación
4-cyano-4-phenylpiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 4-cyano-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound is known to affect neurotransmitter systems, particularly by modulating the activity of certain receptors and enzymes. This modulation can lead to changes in neurotransmitter levels, which may contribute to its antidepressant and sedative effects .
Comparación Con Compuestos Similares
- 4-phenylpiperidine-4-carbonitrile hydrochloride
- 4-cyano-4-phenylpiperidine hydrochloride
Comparison: 4-cyano-4-phenylpiperidine hydrochloride is unique due to its specific cyano group, which imparts distinct reactivity and biological activity compared to other similar compounds. The presence of the cyano group allows for unique substitution and reduction reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
sodium;3,4-dioxocyclobuten-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3.Na/c5-2-1-3(6)4(2)7;/h1,5H;/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERDNJVXTWPNSA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)C1=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B7881379.png)



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B7881402.png)


![(2E,4E,6E,8E)-10-[[(3R,4R,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7881423.png)
![[(2S)-1-ethoxy-1-oxo-3-sulfanylpropan-2-yl]azanium;chloride](/img/structure/B7881430.png)

![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B7881446.png)


